2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate
Description
This compound features a 1,3-dioxoisoindoline core linked to an ethyl acetate group via a sulfanyl (-S-) bridge. Its structure combines the electron-deficient isoindole-1,3-dione moiety with a sulfanyl-ester side chain, which may influence solubility, metabolic stability, and biological activity.
Properties
CAS No. |
88683-54-9 |
|---|---|
Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)sulfanylethyl acetate |
InChI |
InChI=1S/C12H11NO4S/c1-8(14)17-6-7-18-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 |
InChI Key |
MQLTUKNEZYOVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate typically involves the reaction of 2-mercaptoethyl acetate with phthalic anhydride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the isoindolinone ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted isoindolinone derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound has shown high levels of antimitotic activity against various human tumor cell lines. In studies conducted by the National Cancer Institute (NCI), it demonstrated mean growth inhibition (GI) values indicating effectiveness against cancer cells .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 | 15.72 | 50.68 |
| MCF7 | 12.53 | 40.00 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties:
- Oxidative Stress Studies : In vitro experiments on neuronal cells have indicated that the compound can enhance cell survival under oxidative stress conditions, potentially offering protective effects against neurodegenerative diseases .
Anticancer Study
Objective : To evaluate the cytotoxic effects of the compound on breast cancer cell lines.
Methodology :
MCF7 cells were treated with varying concentrations of the compound to determine its IC50 values.
Results :
A dose-dependent reduction in cell viability was observed, confirming significant anticancer activity.
Neuroprotective Study
Objective : To assess neuroprotective effects using a zebrafish model.
Mechanism of Action
The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound’s isoindolinone moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following compounds share the 1,3-dioxoisoindoline core but differ in substituents and side chains:
*Estimated based on molecular formula.
Key Structural Insights:
- Nitrate Esters (e.g., C2): Designed as nitric oxide (NO) donors for sickle cell disease (SCD) treatment, these compounds exhibit lower genotoxicity (MNRET frequency <6/1,000 cells) compared to hydroxyurea (HU) . The sulfanyl-ethyl acetate analog may lack NO-release capacity but could offer improved stability.
- Sulfanyl vs. Sulfonate/Sulfonamide : Compounds like Sodium 6-(1,3-dioxoisoindol-2-yl)-1-hexanesulfonate (XXIVb) prioritize solubility via sulfonate groups, whereas the sulfanyl group in the target compound may enhance lipophilicity for membrane permeability.
Genotoxicity and Therapeutic Potential:
- C1–C6 Analogs: These nitrate derivatives demonstrated MNRET frequencies <6/1,000 cells at doses up to 100 mg/kg, significantly safer than HU (MNRET up to 33.7/1,000 cells) . The sulfanyl-ethyl acetate compound may share this low genotoxicity due to structural similarities.
- Mechanistic Differences: While C1–C6 act as NO donors to alleviate SCD symptoms , the target compound’s acetate and sulfanyl groups suggest alternative mechanisms, such as enzyme inhibition or prodrug activation.
Physicochemical Properties
- Solubility : Sulfonate-containing analogs (e.g., XXIVb ) are highly water-soluble, whereas the sulfanyl-ethyl acetate compound likely exhibits moderate solubility, balancing bioavailability and membrane permeability.
- Stability : The sulfanyl group may confer susceptibility to oxidation, requiring formulation adjustments compared to more stable esters (e.g., acetates or amides).
Biological Activity
The compound 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate is a derivative of isoindole with potential biological activities that warrant investigation. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H11NO4S
- Molecular Weight : 263.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing the isoindole moiety can modulate multiple signaling pathways, particularly those related to oxidative stress and inflammation.
Key Mechanisms:
- Nrf2 Activation : The compound has been shown to influence the Nrf2-Keap1 pathway, which is crucial in cellular defense against oxidative stress. By stabilizing Nrf2, it promotes the transcription of antioxidant genes .
- Inhibition of Protein-Protein Interactions (PPIs) : Studies have demonstrated its potential in inhibiting PPIs involved in various diseases, particularly those linked to inflammation and cancer .
Biological Activity Data
Case Studies
- Antioxidant Properties : In vitro studies demonstrated that treatment with this compound significantly elevated the expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase in human cell lines exposed to oxidative stress .
- Cancer Research : A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anti-cancer agent by inducing apoptosis through the mitochondrial pathway .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
